molecular formula C15H14N4O3 B2684697 Benzo[d][1,3]dioxol-5-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone CAS No. 2320663-71-4

Benzo[d][1,3]dioxol-5-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone

Cat. No.: B2684697
CAS No.: 2320663-71-4
M. Wt: 298.302
InChI Key: NHJUMJDPCJIBNZ-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-5-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d][1,3]dioxol-5-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzo[d][1,3]dioxol-5-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

Benzo[d][1,3]dioxol-5-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzo[d][1,3]dioxol-5-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone involves its interaction with specific molecular targets. In the context of its anticancer activity, it is believed to:

Comparison with Similar Compounds

Benzo[d][1,3]dioxol-5-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone can be compared with other similar compounds such as:

    Benzo[d][1,3]dioxole Derivatives: These compounds share the benzo[d][1,3]dioxole moiety but differ in their additional functional groups and biological activities.

    Pyrazine Derivatives: Compounds with the pyrazine ring are known for their antimicrobial and anticancer properties.

    Azetidine Derivatives: These compounds are studied for their potential use in pharmaceuticals due to their unique ring structure.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c20-15(10-1-2-12-13(5-10)22-9-21-12)19-7-11(8-19)18-14-6-16-3-4-17-14/h1-6,11H,7-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJUMJDPCJIBNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)NC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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